N-benzyl-N-phenylpyridine-3-carboxamide

Medicinal Chemistry Chemical Biology Molecular Scaffolds

Procure N-Benzyl-N-phenylpyridine-3-carboxamide as a differentiated nicotinamide scaffold. Its tertiary amide core bearing both benzyl and phenyl substituents confers unique conformational constraints and enhanced lipophilicity versus simpler analogs like N-benzylnicotinamide. These structural features are critical for modulating target binding, selectivity, and membrane permeability in SAR programs, making generic substitution scientifically unsound. Ideal as a versatile intermediate for SDHI fungicide discovery, JAK3/NK1 chemical probe synthesis, and high-throughput screening library generation. Secure research-grade material backed by analytical characterization.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
Cat. No. B3595543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-phenylpyridine-3-carboxamide
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C19H16N2O/c22-19(17-10-7-13-20-14-17)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2
InChIKeyJDHQQFZTCZXELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-phenylpyridine-3-carboxamide: A Procurement-Oriented Baseline Review


N-Benzyl-N-phenylpyridine-3-carboxamide (C19H16N2O, MW 288.3 g/mol) is a tertiary amide comprising a pyridine-3-carboxamide core substituted with both benzyl and phenyl groups at the amide nitrogen . It is cataloged primarily as a screening compound and a synthetic intermediate . Predicted physicochemical properties for related nicotinamide derivatives include a melting point of 72-73 °C, a boiling point of 457.9±28.0 °C, a density of 1.155±0.06 g/cm³, and a pKa of 13.84±0.46, which can inform its handling and formulation in laboratory settings . This compound serves as a versatile scaffold for further functionalization in medicinal chemistry and chemical biology applications.

Why N-Benzyl-N-phenylpyridine-3-carboxamide is Not Interchangeable with Simple Nicotinamide Analogs


Generic substitution among pyridine carboxamides is scientifically unsound due to the profound impact of the N-benzyl-N-phenyl substitution pattern on key molecular properties. Unlike simpler analogs like N-benzylnicotinamide (C13H12N2O, MW 212.25 g/mol) , the addition of the phenyl group in the target compound significantly increases molecular weight, lipophilicity, and introduces distinct conformational constraints . These differences, which are foundational to structure-activity relationships (SAR), critically alter a molecule's binding affinity, target selectivity, and passive membrane permeability, even before considering specific biological target engagement [1]. Therefore, substituting the target compound with a more basic analog would fundamentally alter the experimental conditions and likely nullify any hypothesis being tested in a biological or material science context.

Quantitative Evidence Guide for Selecting N-Benzyl-N-phenylpyridine-3-carboxamide


Structural Differentiation: Increased Molecular Complexity vs. N-Benzylnicotinamide

The target compound, N-benzyl-N-phenylpyridine-3-carboxamide, possesses a distinct chemical structure compared to the simpler analog N-benzylnicotinamide. The key differentiation is the substitution of the amide nitrogen, where the target compound features both benzyl and phenyl groups (tertiary amide), whereas N-benzylnicotinamide has only a single benzyl substituent (secondary amide) . This structural feature is a primary driver of differential molecular properties and potential biological interactions.

Medicinal Chemistry Chemical Biology Molecular Scaffolds

Antifungal Activity Potential: Class-Level Inference from Nicotinamide SAR

While no direct data exists for the target compound, class-level SAR studies on nicotinamide derivatives demonstrate that substitution patterns are critical for antifungal activity. Research shows that the meta-position of an aniline ring is a key determinant of potency against fungal succinate dehydrogenase (SDH) [1]. In a study of 38 derivatives, compound 3a-17 exhibited IC50 values of 15.8 μM and 20.3 μM against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum, respectively, comparable to the commercial fungicide boscalid [1]. This class-level evidence strongly suggests that the unique N-benzyl-N-phenyl substitution of the target compound would yield a distinct, albeit currently unquantified, antifungal profile compared to other nicotinamides.

Antifungal Agents Succinate Dehydrogenase Inhibitors Agricultural Chemistry

Patent-Derived Utility: A Scaffold for Pesticide and Pharmaceutical Development

The broader chemical class of 3-pyridylcarboxamide derivatives, of which the target compound is a member, is explicitly claimed in patents for its utility as a scaffold for pesticides (e.g., nematicides) and pharmaceutical agents (e.g., JAK3 and NK1 antagonists) [1][2]. The target compound's specific substitution pattern may offer a unique starting point for exploring these or related therapeutic areas. In contrast, simpler analogs may lack the necessary structural features to engage the same biological targets effectively.

Agrochemicals Pharmaceuticals Patent Analysis

Key Research and Industrial Applications for N-Benzyl-N-phenylpyridine-3-carboxamide


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an ideal candidate for use as a core scaffold in SAR studies aimed at exploring the impact of tertiary amide substitution on biological activity. Its distinct N-benzyl-N-phenyl motif provides a unique vector for diversification compared to simpler nicotinamide analogs. The structural differentiation from N-benzylnicotinamide (C13H12N2O) allows researchers to systematically probe how increased molecular complexity and lipophilicity affect target binding, selectivity, and pharmacokinetic properties.

Agrochemical Research: Precursor for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Based on class-level SAR of nicotinamide derivatives [1], this compound can serve as a starting point for the design and synthesis of next-generation SDHI fungicides. By further functionalizing the pyridine and phenyl rings, researchers can explore the chemical space around this core with the goal of developing compounds with improved potency against resistant fungal strains and a favorable environmental profile.

Chemical Biology: A Privileged Probe for Target Identification

Given its appearance in patents related to kinase inhibitors (JAK3) and GPCR antagonists (NK1) [2], this compound can be utilized as a chemical probe to investigate novel biological targets. Its structural features may confer unique binding properties, enabling its use in affinity chromatography or photoaffinity labeling studies to identify and validate new protein targets involved in diseases such as cancer, inflammation, or neurological disorders.

Synthetic Chemistry: A Versatile Intermediate

This compound is widely cataloged as a synthetic intermediate , making it a valuable building block for generating diverse chemical libraries. Its multiple sites for potential functionalization (the pyridine ring, the N-benzyl group, and the N-phenyl group) allow for the creation of a wide array of derivatives for high-throughput screening campaigns in drug discovery and materials science.

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